“2-Oxaspiro[3.3]heptan-6-one” is a chemical compound with the CAS Number: 1339892-66-8 . It has a molecular weight of 112.13 and its IUPAC name is also 2-oxaspiro[3.3]heptan-6-one .
According to a patent, 5-Oxaspiro[2.4]heptan-6-one, which is structurally similar to “2-Oxaspiro[3.3]heptan-6-one”, is an intermediate product for the production of leukotriene antagonists . Leukotrienes are substances in the human body that are associated with inflammation and allergic reactions, so antagonists can be used to treat conditions like asthma and allergies .
2-Oxaspiro[3.3]heptan-6-one, with the CAS Number 1339892-66-8, is a unique organic compound characterized by its spirocyclic structure. It consists of six carbon atoms, eight hydrogen atoms, and two oxygen atoms, making it a versatile building block in organic synthesis. The molecular structure can be represented by the InChI code 1S/C6H8O2/c7-5-1-6(2-5)3-8-4-6/h1-4H2, indicating its complex arrangement of atoms. This compound exists as a liquid at room temperature and is typically stored at low temperatures to maintain stability .
Research indicates that 2-Oxaspiro[3.3]heptan-6-one and its derivatives exhibit promising biological activities. For example:
The synthesis of 2-Oxaspiro[3.3]heptan-6-one can be achieved through various methods:
The applications of 2-Oxaspiro[3.3]heptan-6-one span multiple fields:
Interaction studies involving 2-Oxaspiro[3.3]heptan-6-one focus on its reactivity with various substrates:
Several compounds share structural similarities with 2-Oxaspiro[3.3]heptan-6-one, each possessing unique characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Oxa-6-azaspiro[3.3]heptane | Contains nitrogen in the ring | Enhanced solubility and stability |
| 5-Oxo-2-azaspiro[3.3]heptane | Additional functional groups | Used in amino acid synthesis |
| 1-Oxaspiro[3.3]heptane | Lacks a carbonyl group | Different reactivity profile |
| Spirocyclic Azetidines | Contains azetidine moiety | Potential applications in drug design |
The uniqueness of 2-Oxaspiro[3.3]heptan-6-one lies in its specific spirocyclic structure combined with a carbonyl functionality, which influences its reactivity and biological activity compared to similar compounds.
The thermal stability of 2-Oxaspiro[3.3]heptan-6-one demonstrates characteristic behavior typical of strained spirocyclic systems. Differential scanning calorimetry studies reveal that the free base exhibits thermal decomposition with an onset temperature around 110°C and a peak decomposition temperature of 156°C [5] [6]. The compound demonstrates significant heat release during decomposition, exceeding 1000 J/g, indicating substantial energy storage within the strained ring system [5] [6].
Comparative thermal analysis of related spiro compounds provides valuable insights into structure-stability relationships. The oxalate salt derivatives show lower decomposition temperatures (143-145°C) compared to sulfonate salt forms, with para-toluenesulfonic acid (PTSA) salts demonstrating enhanced thermal stability up to 176°C [5] [6]. The most thermally stable form identified is the naphthalenesulfonate salt, which remains stable up to 200°C [5] [6]. This enhanced stability of sulfonate salts compared to oxalate forms is attributed to stronger intermolecular interactions and reduced propensity for ring-opening reactions under thermal stress [6].
The thermal decomposition mechanism likely involves initial ring strain relief through oxetane ring opening, followed by secondary decomposition pathways involving the cyclobutanone moiety [5]. The high heat release values suggest exothermic rearrangement processes characteristic of strained heterocyclic systems. These thermal properties necessitate careful temperature control during synthesis, purification, and storage operations, with recommended storage at 2-8°C under inert gas atmosphere [3] [7].
The nuclear magnetic resonance spectroscopic profile of 2-Oxaspiro[3.3]heptan-6-one provides distinctive fingerprints characteristic of the spirocyclic framework. Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) analysis in deuterated dimethyl sulfoxide or deuterated chloroform reveals characteristic resonances for the spiro-fused ring system [8] [9] [10]. The oxetane ring protons appear as distinctive multiplets, while the cyclobutanone ring protons exhibit characteristic coupling patterns reflective of the rigid ring geometry [8].
Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy demonstrates the carbonyl carbon signal as a distinctive downfield resonance, typically observed around 200-210 ppm, consistent with the ketone functionality [8] [9] [10]. The spiro carbon appears as a unique quaternary carbon signal, while the remaining carbons of both ring systems show characteristic chemical shifts reflecting their structural environment within the constrained framework [8].
Two-dimensional nuclear magnetic resonance studies have provided detailed structural elucidation, particularly for the challenging 6-functionalized derivatives [8]. These studies reveal complex coupling patterns that are crucial for confirming the spirocyclic connectivity and distinguishing between potential regioisomers [8].
Infrared spectroscopic analysis reveals characteristic absorption bands that serve as diagnostic markers for the compound. The carbonyl stretch appears as a strong absorption around 1700 cm⁻¹, typical for cyclic ketones [10] [11]. The C-H stretching vibrations of the ring systems appear in the 2800-3000 cm⁻¹ region, while the characteristic C-O-C stretching of the oxetane ring contributes to the fingerprint region [10].
The infrared spectrum provides valuable information for monitoring reaction progress and confirming structural integrity during synthetic transformations. Comparative analysis with related spiro compounds demonstrates the influence of ring strain on vibrational frequencies, particularly for the carbonyl stretching mode [10].
Raman spectroscopic characterization of 2-Oxaspiro[3.3]heptan-6-one has been employed using 785 nm laser excitation [12] [13] [14]. The technique proves particularly valuable for monitoring the compound in reaction systems and characterizing crystalline forms. Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes and offering advantages in aqueous systems where infrared analysis may be limited [14] [15].
The Raman spectrum exhibits characteristic bands in the 700-1900 cm⁻¹ region, with specific attention to ring breathing modes and C-C stretching vibrations that are diagnostic of the spirocyclic structure [12]. The technique has proven useful for real-time monitoring of synthetic reactions involving the compound [13].
The chromatographic behavior of 2-Oxaspiro[3.3]heptan-6-one reflects its unique structural features and physicochemical properties. High-performance liquid chromatography analysis demonstrates distinct retention characteristics that facilitate both analytical quantification and preparative separation applications [16] [17] [18].
Reverse-phase chromatographic behavior indicates moderate retention on C18 stationary phases, consistent with the compound's balanced hydrophilic-lipophilic properties [17]. The retention time varies significantly with mobile phase composition, particularly the ratio of organic modifier to aqueous phase [17]. Optimal separation conditions typically employ acetonitrile-water or methanol-water mobile phases with appropriate pH adjustment [17].
Gas chromatography-mass spectrometry analysis reveals characteristic fragmentation patterns with the molecular ion peak at m/z 112 [19] [20] [21]. The compound demonstrates thermal stability sufficient for gas chromatographic analysis under appropriate conditions, though care must be taken to avoid thermal decomposition during injection and separation [19]. Typical gas chromatographic conditions employ temperature programming with initial temperatures around 40-50°C, gradually increasing to final temperatures of 250-300°C [21].
The chromatographic retention behavior serves as a valuable tool for purity assessment and impurity profiling. Related compounds and synthetic intermediates exhibit distinct retention characteristics, enabling effective analytical method development for process monitoring and quality control applications [16] [18].
Normal-phase chromatographic behavior on silica gel demonstrates the compound's moderate polarity, with effective separation achieved using hexane-ethyl acetate mobile phase systems [22] [23]. The retention factor (Rf) values vary predictably with solvent polarity, providing reliable methods for thin-layer chromatographic monitoring of synthetic reactions [22].
The solubility characteristics of 2-Oxaspiro[3.3]heptan-6-one demonstrate favorable aqueous solubility properties that distinguish it from many other spirocyclic compounds. Experimental determination reveals high water solubility of approximately 75.8 mg/mL (0.676 mol/L), classifying the compound as very soluble according to standard pharmaceutical criteria [24]. This exceptional aqueous solubility results from the combination of the polar oxetane oxygen and carbonyl functionality, which facilitate hydrogen bonding interactions with water molecules [24].
The octanol-water partition coefficient (LogP) represents a critical parameter for understanding the compound's lipophilic-hydrophilic balance. Multiple computational methods provide LogP values ranging from 0.366 to 0.57, indicating a balanced partition profile [2] [4] [24]. The consensus LogP value of approximately 0.57 suggests moderate lipophilicity with significant hydrophilic character [24]. This partition coefficient profile is particularly favorable for pharmaceutical applications, as it suggests good membrane permeability while maintaining adequate aqueous solubility [24].
Different computational algorithms yield varying LogP predictions: iLOGP (1.15), XLOGP3 (-0.58), WLOGP (0.37), MLOGP (0.07), and SILICOS-IT (1.85) [24]. The variation among these methods reflects the challenge of accurately predicting partition coefficients for unique structural motifs like spirocyclic systems [25]. The experimental validation of these predictions remains an important area for future investigation [26] [27].
The polar surface area of 26.30 Ų contributes to the compound's solubility profile and influences its biological availability characteristics [2] [24]. This relatively low polar surface area, combined with the moderate LogP value, suggests favorable properties for drug-like applications according to Lipinski's Rule of Five criteria [24].
Solubility studies using different computational approaches provide additional insights: ESOL method predicts LogS of -0.17 (corresponding to 75.8 mg/mL), Ali method predicts LogS of 0.5 (353.0 mg/mL), and SILICOS-IT method predicts LogS of -1.1 (8.95 mg/mL) [24]. The significant variation among these predictions highlights the importance of experimental validation for accurate solubility determination [28] [29].
The compound demonstrates high gastrointestinal absorption potential and shows compatibility with various biological membrane systems [24]. However, it is predicted to have limited blood-brain barrier permeability, which may be advantageous for peripheral therapeutic applications [24]. The compound's solubility profile makes it particularly suitable for aqueous formulation strategies and facilitates its use in biological systems [24].
Corrosive;Irritant